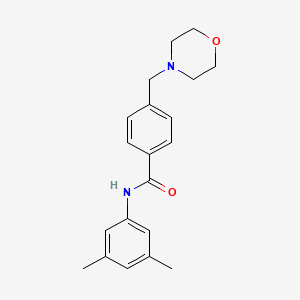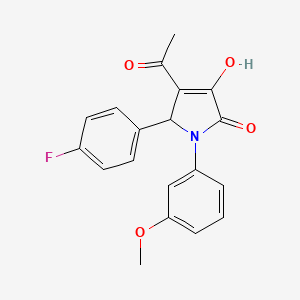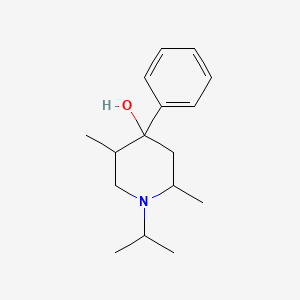
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione)
描述
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione), also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DPPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 288-292°C. This compound has been shown to possess several interesting properties that make it useful in scientific research.
作用机制
The mechanism of action of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is not fully understood. However, it has been suggested that 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) may act as a radical scavenger, protecting cells from oxidative damage. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been shown to possess anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can protect cells from oxidative damage and reduce inflammation. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been shown to possess anti-tumor properties, making it a potential candidate for use in cancer therapy.
实验室实验的优点和局限性
One of the major advantages of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is its excellent solubility in organic solvents, which makes it easy to handle in the laboratory. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been reported to be stable under a wide range of conditions, making it a reliable reagent for use in various experiments. However, one limitation of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is its relatively high cost, which may limit its use in some research applications.
未来方向
There are several future directions for research on 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione). One potential area of research is the development of new synthetic methods for 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) in various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) and its potential interactions with other molecules.
合成方法
The synthesis of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can be achieved through various methods, including the condensation reaction of 2,4,6-trioxo-5-phenylpyrimidine with 4-aminobenzaldehyde in the presence of a catalyst such as piperidine. Another method involves the reaction of 2,4,6-trioxo-5-phenylpyrimidine with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. Both of these methods have been reported to yield high purity 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione).
科学研究应用
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is in the field of organic electronics. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to possess excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
属性
IUPAC Name |
5-[[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-11-9(12(22)18-15(25)17-11)5-7-1-2-8(4-3-7)6-10-13(23)19-16(26)20-14(10)24/h1-6H,(H2,17,18,21,22,25)(H2,19,20,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYHTLROLBKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294346 | |
| Record name | 5,5'-(1,4-phenylenedimethylylidene)dipyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-83-6 | |
| Record name | NSC95915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-(1,4-phenylenedimethylylidene)dipyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]methyl}benzamide](/img/structure/B5163105.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)

![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)

![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5163187.png)


